molecular formula C133H207N35O46 B14082529 Synstatin 92-119

Synstatin 92-119

Cat. No.: B14082529
M. Wt: 3032.3 g/mol
InChI Key: ZRFCJNAJRWUHMX-CFNXPHSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Synstatin 92-119 as a Peptide Mimetic in Molecular Biology

This compound is classified as a peptide mimetic, meaning it is a small, protein-like chain designed to replicate the function of a specific region of a larger protein. nih.gov Specifically, it corresponds to amino acids 92-119 of the syndecan-1 protein. iscabiochemicals.comnih.gov This particular sequence has been identified as a crucial binding site for other cell surface receptors, namely integrins. nih.gov

The primary mechanism of action for this compound is competitive inhibition. mdpi.comresearchgate.net It works by binding to the sites on integrins that would normally interact with syndecan-1. mdpi.comresearchgate.net This action effectively blocks the formation of a functional signaling complex involving syndecan-1, integrins, and other key molecules like the insulin-like growth factor-1 receptor (IGF1R). researchgate.netbiologists.com By disrupting this complex, this compound allows researchers to probe the downstream consequences of this specific molecular interaction.

Research has demonstrated that this compound can inhibit processes such as angiogenesis (the formation of new blood vessels) and cancer cell invasion. medchemexpress.comebiohippo.com It has been shown to down-regulate the activity of integrin αvβ3 and reduce the activation of angiogenic growth factors. medchemexpress.comebiohippo.com

Contextualizing Syndecans and Integrins in Cellular Homeostasis and Disease Pathophysiology

To fully appreciate the significance of this compound, it is essential to understand the roles of its primary targets: syndecans and integrins. These two families of cell surface receptors are fundamental to maintaining cellular and tissue equilibrium, a state known as homeostasis. nih.govnumberanalytics.com

Syndecans are transmembrane heparan sulfate (B86663) proteoglycans that are present on virtually all mammalian cells. nih.govroyalsocietypublishing.org They act as co-receptors, participating in a wide array of cellular processes by binding to extracellular matrix components, growth factors, and other cell surface receptors. nih.govfrontiersin.org Through these interactions, syndecans play a role in cell adhesion, migration, and signaling. nih.govroyalsocietypublishing.org

Integrins are a diverse family of transmembrane receptors that also mediate cell-matrix and cell-cell adhesion. nih.gov They are crucial for linking the extracellular environment to the internal cytoskeleton of the cell, thereby influencing cell shape, motility, and survival. nih.gov The interaction between syndecans and integrins is particularly important for coordinating cell adhesion and migration. numberanalytics.com

The coordinated action of syndecans and integrins is vital for normal tissue development, wound healing, and immune responses. royalsocietypublishing.orgnih.gov However, the dysregulation of these molecules is a hallmark of many diseases. In cancer, for instance, altered expression and function of syndecans and integrins can promote tumor growth, metastasis, and angiogenesis. nih.govphysiology.org For example, the shedding of syndecan-1 from the cell surface can create a pro-tumorigenic microenvironment. nih.gov Similarly, specific integrins are often overexpressed in tumors and are associated with increased invasive potential. mdpi.com

The ability of this compound to specifically disrupt the syndecan-1-integrin interaction makes it an invaluable research tool for elucidating the precise contributions of this molecular partnership to both normal physiology and the complex mechanisms driving various pathological conditions. mdpi.comnih.gov

Research Findings on this compound

Research AreaKey FindingInteracting MoleculesCellular Process AffectedReference
Integrin Activation This compound competitively blocks the interaction between syndecan-1 and integrins, preventing inside-out activation of the integrin.Syndecan-1, αvβ3 integrin, αvβ5 integrin, IGF1RCell adhesion, cell spreading mdpi.comresearchgate.net
Angiogenesis The peptide inhibits angiogenesis by disrupting the formation of a ternary receptor complex required for the activation of angiogenic growth factors.Syndecan-1, αvβ3 integrin, VEGF, FGF-2Blood vessel formation nih.govmedchemexpress.com
Tumor Cell Invasion By blocking integrin activation, this compound reduces the invasive capacity of cancer cells.Syndecan-1, αvβ3 integrin, αvβ5 integrinCell migration, invasion medchemexpress.comresearchgate.net
Signal Transduction It prevents the IGF1R from associating with and activating the integrin, thereby blocking downstream signaling pathways.Syndecan-1, IGF1R, talinCell proliferation, survival researchgate.netbiologists.com

Properties

Molecular Formula

C133H207N35O46

Molecular Weight

3032.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C133H207N35O46/c1-65(2)55-75(136)128(209)165-51-22-31-91(165)122(203)146-69(9)108(189)141-61-94(170)148-79(35-42-98(175)176)115(196)157-82(28-17-19-49-135)129(210)167-53-23-32-92(167)123(204)154-81(37-44-100(179)180)116(197)153-78(34-41-97(173)174)111(192)142-62-95(171)149-83(38-45-101(181)182)130(211)168-54-24-33-93(168)124(205)163-106(68(7)8)126(207)161-86(56-66(3)4)117(198)159-88(58-74-60-139-64-144-74)120(201)162-105(67(5)6)125(206)155-80(36-43-99(177)178)112(193)145-70(10)110(191)156-84(39-46-102(183)184)131(212)166-52-21-30-90(166)121(202)143-63-96(172)150-87(57-73-25-14-13-15-26-73)119(200)164-107(72(12)169)127(208)147-71(11)109(190)151-77(29-20-50-140-133(137)138)114(195)160-89(59-104(187)188)118(199)152-76(27-16-18-48-134)113(194)158-85(132(213)214)40-47-103(185)186/h13-15,25-26,60,64-72,75-93,105-107,169H,16-24,27-59,61-63,134-136H2,1-12H3,(H,139,144)(H,141,189)(H,142,192)(H,143,202)(H,145,193)(H,146,203)(H,147,208)(H,148,170)(H,149,171)(H,150,172)(H,151,190)(H,152,199)(H,153,197)(H,154,204)(H,155,206)(H,156,191)(H,157,196)(H,158,194)(H,159,198)(H,160,195)(H,161,207)(H,162,201)(H,163,205)(H,164,200)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,213,214)(H4,137,138,140)/t69-,70-,71-,72+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,105-,106-,107-/m0/s1

InChI Key

ZRFCJNAJRWUHMX-CFNXPHSLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NCC(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Discovery and Structural Derivation of Synstatin 92 119

Historical Context of Syndecan-1 (Sdc1) Extracellular Domain Research

Syndecan-1 (Sdc1), also known as CD138, is the most extensively studied member of the syndecan family of transmembrane heparan sulfate (B86663) proteoglycans. oncotarget.comresearchgate.net These proteins are crucial in mediating cell-cell and cell-extracellular matrix interactions. nih.govahajournals.org The structure of syndecan-1 consists of an extracellular domain (ectodomain), a transmembrane domain, and a cytoplasmic domain. oncotarget.comnih.gov The ectodomain is decorated with heparan sulfate and chondroitin (B13769445) sulfate chains, which enable it to bind to a wide variety of molecules, including growth factors, cytokines, and extracellular matrix components. researchgate.netnih.govmdpi.com

A significant area of research has focused on the proteolytic cleavage, or "shedding," of the syndecan-1 ectodomain from the cell surface. oncotarget.comencyclopedia.pub This process, primarily mediated by matrix metalloproteinases (MMPs), releases the soluble ectodomain into the extracellular environment. encyclopedia.pub Early research revealed that this shed ectodomain is not merely a byproduct of protein turnover but a biologically active molecule that can influence processes such as inflammation, wound healing, and tumor progression. oncotarget.comencyclopedia.pubnih.gov For instance, the shed ectodomain can interact with growth factors and chemokines, modulating their activity and creating signaling gradients. nih.gov It can also influence angiogenesis and is implicated in the pathology of various diseases, including cancer. nih.govfrontiersin.org The understanding that the syndecan-1 ectodomain has distinct biological functions spurred further investigation into its specific protein sequences to identify the regions responsible for these activities.

Identification and Derivation of Synstatin 92-119 from Syndecan-1

The discovery of this compound emerged from research aimed at pinpointing the specific regions within the syndecan-1 ectodomain responsible for its interaction with other cell surface receptors, particularly integrins. nih.govnih.gov Studies had shown that syndecan-1 associates with αvβ3 and αvβ5 integrins through its extracellular domain, a necessary interaction for the activation of these integrins in various cell types, including carcinoma and endothelial cells. nih.govnih.gov

Characterization of the Mouse Syndecan-1 Active Site (Amino Acids 92-119)

To identify the precise location of the integrin-binding site, researchers utilized a series of syndecan-1 deletion mutants. nih.govbiologists.com By systematically removing portions of the mouse syndecan-1 (mSdc1) ectodomain, they were able to determine that a specific 34-amino acid region, spanning residues 88 to 121, was essential for integrin activation. biologists.com Further refinement through truncation of a recombinant Sdc1 protein led to the isolation of the shortest peptide that retained full inhibitory activity against the syndecan-1-integrin interaction. nih.gov This peptide, corresponding to amino acids 92-119 of the mouse syndecan sequence, was named "synstatin" (SSTN). nih.govnih.govbiologists.comiscabiochemicals.com

Synstatin (SSTN92-119) was found to competitively block the association between syndecan-1, αvβ3/αvβ5 integrins, and the insulin-like growth factor-1 receptor (IGF-1R), thereby preventing the activation of a critical signaling complex involved in cell proliferation, migration, and angiogenesis. mdpi.comnih.govresearchgate.net The peptide itself was shown to directly bind to the integrins. biologists.com

Identification of the Human Syndecan-1 Homologous Region (Amino Acids 93-120)

Following the characterization of the active site in mouse syndecan-1, researchers identified a highly homologous region in human syndecan-1 (hSdc1). nih.gov This corresponding site in the human protein encompasses amino acids 93-120. nih.govnih.govfrontiersin.org The peptide derived from this human sequence demonstrated activity equal to that of the mouse-derived synstatin. nih.gov The sequence of Synstatin is unique to syndecan-1 and is not found in other syndecan family members or any other known proteins. nih.gov

Table 1: Amino Acid Sequence of Synstatin

Species Amino Acid Position Sequence
Mouse 92-119 L-P-A-G-E-K-P-E-E-G-E-P-V-L-H-V-E-A-E-P-G-F-T-A-R-D-K-E
Human 93-120 L-P-A-G-D-K-P-E-E-G-E-P-V-L-H-V-E-A-E-P-G-F-T-A-R-D-K-E

Data derived from research on the derivation of Synstatin from Syndecan-1. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Syndecan-1 (Sdc1)
Synstatin (SSTN)
Insulin-like growth factor-1 receptor (IGF-1R)

Molecular Mechanisms of Action of Synstatin 92 119

Disruption of the Syndecan-1-Integrin-Insulin-like Growth Factor-1 Receptor (IGF-1R) Ternary Complex

Synstatin 92-119's principal action is the disruption of the ternary complex formed by syndecan-1 (Sdc1), specific integrins (αvβ3 and αvβ5), and the insulin-like growth factor-1 receptor (IGF-1R). nih.govmedchemexpress.com This complex is particularly prevalent on tumor cells and activated endothelial cells. nih.govmedchemexpress.com The formation of this complex is crucial for certain pathological processes, and its disruption by SSTN92-119 has significant consequences for cell behavior.

Competitive Inhibition of Protein-Protein Interactions

SSTN92-119 is a peptide derived from the amino acid sequence (residues 92-119) of the mouse syndecan-1 ectodomain, which is the site responsible for binding to αvβ3 and αvβ5 integrins. nih.goviscabiochemicals.com By mimicking this binding site, SSTN92-119 acts as a competitive inhibitor. nih.govbiologists.com It directly competes with syndecan-1 for binding to these integrins, thereby preventing the initial and critical step in the assembly of the ternary complex. biologists.comnih.gov This competitive inhibition has been shown to be effective in blocking the Sdc1-integrin interaction with an IC50 of 100-300 nM in in vitro assays. nih.goviscabiochemicals.com

Displacement of IGF-1R and Integrins from Syndecan-1 Binding Sites

The binding of αvβ3 or αvβ5 integrin to the syndecan-1 ectodomain creates a docking site for the IGF-1R. nih.govbiologists.com The subsequent recruitment of IGF-1R to this Sdc1-integrin complex completes the formation of the ternary receptor complex. nih.govbiologists.com SSTN92-119, by competitively binding to the integrin, prevents this assembly. biologists.comnih.gov This action effectively displaces both the integrin and the IGF-1R from their association with syndecan-1, leading to the inactivation of the complex. nih.govmedchemexpress.com

Modulation of Receptor Tyrosine Kinase (RTK) Signaling Cascades

The disruption of the ternary complex by this compound has profound effects on the signaling activities of the involved receptor tyrosine kinases (RTKs), namely IGF-1R and, consequently, the vascular endothelial growth factor receptor 2 (VEGFR2).

Specific Inhibition of IGF-1R Kinase Activation

Within the ternary complex, the clustering of syndecan-1, either through engagement with the extracellular matrix or by experimental means, triggers the autophosphorylation and activation of the IGF-1R kinase, a process that can occur independently of its ligand, IGF-1. nih.govbiologists.com This Sdc1-mediated activation of IGF-1R is a critical step in the signaling cascade. Treatment with SSTN92-119 blocks this IGF-1R phosphorylation. biologists.comnih.gov Even in the presence of IGF-1, which can enhance IGF-1R phosphorylation, SSTN92-119's disruption of the complex prevents the subsequent activation of the integrin. nih.govbiologists.com

Downstream Impact on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Activation

The activation of the Sdc1-integrin-IGF-1R ternary complex is a prerequisite for the activation of another crucial RTK, VEGFR2. nih.govnih.gov The signaling link between these receptor systems appears to be mediated by the kinase c-Src. nih.gov Homotypic adhesion between endothelial cells, which involves the clustering of VE-cadherin, triggers a VEGFR2-dependent activation of the Sdc1-coupled ternary complex. nih.govnih.gov By disrupting this ternary complex, SSTN92-119 prevents the necessary αVβ3 integrin activation that is required for VEGFR2 activation. nih.gov Consequently, SSTN92-119 effectively blocks VEGF-stimulated VEGFR2 activation. nih.gov

Regulation of Integrin Activation Pathways

A primary consequence of the Sdc1-IGF-1R signaling axis is the "inside-out" activation of integrins. biologists.comresearchgate.net This process involves cytoplasmic signaling events that ultimately lead to a conformational change in the integrin, increasing its affinity for its ligands.

The activated IGF-1R within the ternary complex initiates a downstream signaling pathway that culminates in the activation of talin, a key cytoplasmic protein that directly binds to the integrin cytoplasmic tail and induces its activation. nih.govresearchgate.net This entire process is dependent on the integrity of the Sdc1-integrin-IGF-1R complex. By disrupting this complex, this compound effectively blocks this inside-out signaling pathway, thereby preventing integrin activation. biologists.comresearchgate.net This inhibition of integrin activation has been demonstrated to block αvβ3-dependent cell adhesion and migration. nih.goviscabiochemicals.com

Blockade of αvβ3 and αvβ5 Integrin Activation

This compound has been identified as an inhibitor of αvβ3 and αvβ5 integrin activation. glpbio.com Research indicates that it down-regulates the αvβ3 integrin, a key receptor involved in angiogenesis and tumor progression. medchemexpress.commedchemexpress.eu This down-regulation disrupts the signaling complex formed by syndecan-1, the insulin-like growth factor 1 receptor (IGF1R), and the αvβ3 integrin. medchemexpress.com By selectively inhibiting this complex, this compound effectively curtails tumorigenesis and angiogenesis. medchemexpress.com

Interference with Talin-Dependent Inside-Out Signaling Mechanisms

While direct and detailed studies on the specific interaction between this compound and talin-dependent inside-out signaling are not extensively documented in the provided results, its action on integrin activation is intrinsically linked to this mechanism. Integrin activation is controlled by inside-out signaling, where the binding of intracellular proteins like talin to the cytoplasmic tail of the integrin β-subunit triggers a conformational change in the extracellular domain, increasing its affinity for ligands. By down-regulating αvβ3 integrins, this compound indirectly interferes with the downstream consequences of talin binding and subsequent signaling cascades that are crucial for cell adhesion, migration, and proliferation.

Influence on Angiogenic Growth Factor Signaling Pathways

A key aspect of this compound's anti-tumor activity is its ability to modulate the signaling of major angiogenic growth factors.

Reduction in the Activation of Fibroblast Growth Factor 2 (FGF-2) Pathways

This compound has been shown to reduce the activation of Fibroblast Growth Factor 2 (FGF-2). medchemexpress.commedchemexpress.com FGF-2 is a potent pro-angiogenic factor, and its signaling is often dependent on co-receptors like syndecans, which present it to its high-affinity FGF receptors (FGFRs). By disrupting the syndecan-1-integrin complex, this compound likely hinders the efficient presentation of FGF-2 to its receptors, thereby attenuating the downstream signaling pathways that promote endothelial cell proliferation and migration.

Attenuation of Vascular Endothelial Growth Factor (VEGF) Signaling

Similarly, this compound diminishes the activation of Vascular Endothelial Growth Factor (VEGF) signaling pathways. medchemexpress.commedchemexpress.commedchemexpress.com VEGF is a critical driver of angiogenesis, and its binding to its receptors (VEGFRs) on endothelial cells initiates a cascade of events leading to new blood vessel formation. The inhibitory effect of this compound on the syndecan-1-coupled αvβ3 integrin complex is crucial in this context, as this complex is known to facilitate VEGF signaling. medchemexpress.com By interfering with this complex, this compound effectively dampens the cellular response to VEGF.

Table 1: Summary of this compound's Molecular Targets and Effects

Target Molecule/PathwayEffect of this compoundReference
αvβ3 IntegrinDown-regulation and inhibition of activation medchemexpress.commedchemexpress.eu
αvβ5 IntegrinInhibition of activation glpbio.com
FGF-2 SignalingReduction in activation medchemexpress.commedchemexpress.com
VEGF SignalingReduction in activation medchemexpress.commedchemexpress.commedchemexpress.com

Cellular and Molecular Impacts of Synstatin 92 119

Effects on Cell Adhesion and Migration Dynamics

Synstatin 92-119 exerts profound effects on the ability of cells to adhere to the extracellular matrix (ECM) and to move, both critical processes in normal physiology and in pathological conditions like cancer metastasis.

This compound functions as a potent antagonist of integrin-mediated cell adhesion. iscabiochemicals.com It specifically targets the activation of αvβ3 and αvβ5 integrins, which are crucial for cell adhesion to the ECM protein vitronectin. iscabiochemicals.comnih.gov The peptide achieves this by competitively blocking the formation of a ternary complex between syndecan-1 (Sdc1), the integrin, and the insulin-like growth factor-1 receptor (IGF1R). mdpi.combiologists.com By mimicking the binding site on syndecan-1, this compound disrupts the Sdc1-integrin interaction, which is necessary for the 'inside-out' activation of the integrin. biologists.comnih.gov This disruption prevents the integrin from adopting its active conformation, thereby inhibiting stable cell adhesion. rupress.org

Research has demonstrated that this compound can effectively block αvβ3-mediated tumor cell adhesion. nih.gov The inhibitory concentration (IC50) for blocking αvβ3-dependent adhesion on vitronectin is in the range of 100-300 nM. iscabiochemicals.comnih.gov This highlights the peptide's high degree of specificity and potency in disrupting this particular cell adhesion pathway.

A direct consequence of inhibiting integrin-mediated adhesion is the suppression of cell spreading and migration. When cells cannot form stable focal adhesions, their ability to spread out on a substrate and to generate the traction forces required for movement is significantly impaired.

Studies have shown that treatment with this compound effectively blocks cell spreading on vitronectin. nih.gov For instance, human microvascular endothelial cells (HMEC-1s), which rely on both αvβ3 and αvβ5 integrins for adhesion to vitronectin, exhibit a near-complete block in spreading when treated with this compound at a concentration of 0.5 µM. nih.gov Similarly, the migration of various cell types, including endothelial and carcinoma cells, is significantly reduced in the presence of the peptide. biologists.comnih.gov The IC50 for inhibiting cell migration in in vitro assays is also reported to be in the 100-300 nM range, underscoring its efficacy in curtailing cellular motility. iscabiochemicals.com

Table 1: Inhibitory Activity of this compound

Parameter Target Process Cell Type Context IC50
Adhesion Inhibition αvβ3-dependent adhesion on vitronectin Tumor and Endothelial Cells 100-300 nM iscabiochemicals.comnih.gov
Migration Inhibition Cell migration on vitronectin Tumor and Endothelial Cells 100-300 nM iscabiochemicals.com
Spreading Inhibition Cell spreading on vitronectin Endothelial Cells (HMEC-1) ~0.5 µM (effective dose) nih.gov

Inhibition of Integrin-Mediated Cell Adhesion

Regulation of Cell Proliferation and Survival Mechanisms

Beyond its effects on cell adhesion and movement, this compound plays a critical role in regulating cell survival by triggering programmed cell death, or apoptosis, through a specific signaling cascade.

A key mechanism for cell survival, particularly in tumor cells, involves the suppression of pro-apoptotic signaling pathways. The syndecan-1-coupled IGF1R-αvβ3 integrin complex is a critical player in this suppression. nih.govnih.gov When this complex is formed and active, the IGF1R kinase phosphorylates and suppresses the activity of Apoptosis-Signal Regulating Kinase-1 (ASK-1). nih.govaacrjournals.org ASK-1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that, when active, initiates a signaling cascade leading to apoptosis. nih.gov

This compound induces apoptosis by disrupting the Sdc1-IGF1R-integrin complex. aacrjournals.org This disruption prevents the IGF1R-mediated inhibitory phosphorylation of ASK-1. nih.gov Relieved of this suppression, ASK-1 is free to undergo auto-transphosphorylation and become active, thereby initiating the apoptotic program. nih.gov This mechanism has been identified in multiple myeloma cells, where the high expression of syndecan-1 is linked to the suppression of ASK-1-dependent apoptosis. nih.gov

The activation of ASK-1 is an upstream event in the JNK signaling pathway, a major stress-activated protein kinase (SAPK) pathway. mdpi.comanygenes.com Once ASK-1 is activated following treatment with this compound, it phosphorylates and activates downstream kinases, specifically MKK4 and MKK7. mdpi.comanygenes.com These kinases, in turn, phosphorylate and activate Jun N-terminal Kinase (JNK). nih.gov

Activated JNK then translocates to the nucleus to phosphorylate transcription factors such as c-Jun, which upregulates the expression of pro-apoptotic genes. mdpi.com It can also directly phosphorylate members of the Bcl-2 family of proteins in the mitochondria to promote apoptosis. mdpi.com Therefore, by reversing the suppression of ASK-1, this compound effectively modulates the JNK pathway, switching the cellular balance from survival to apoptosis. nih.govnih.gov This pro-apoptotic effect makes this compound a compound of interest for cancer research. aacrjournals.org

Induction of Apoptosis through Activation of Apoptosis-Signal Regulating Kinase-1 (ASK-1)

Interaction with Extracellular Matrix (ECM) Components and Remodeling Processes

The interaction of cells with the ECM is a dynamic process that involves not only adhesion but also the remodeling of the matrix itself. This compound's primary influence in this area stems from its ability to modulate integrin function.

Integrins are the principal receptors that mediate cell-ECM adhesion, binding to specific components like vitronectin, fibronectin, and collagens. rupress.org By inhibiting the activation of αvβ3 and αvβ5 integrins, this compound directly interferes with the cell's ability to bind to vitronectin. nih.gov This disruption has significant consequences, as integrin-mediated adhesion is a prerequisite for many subsequent cellular events, including the localized activation of matrix metalloproteinases (MMPs) which are responsible for ECM degradation and remodeling.

While this compound does not directly interact with ECM components or remodeling enzymes, its action on the Sdc1-integrin axis indirectly affects these processes. By preventing stable adhesion and cell spreading, it can inhibit the signaling pathways that lead to the expression and activation of MMPs, thereby potentially reducing a cell's capacity to invade surrounding tissues. nih.gov The formation of the ternary Sdc1-integrin-IGF1R complex is crucial for driving tumor cell invasion, a process that is potently inhibited by this compound. nih.gov

Preclinical Research Applications and Efficacy of Synstatin 92 119

Evaluation of Anti-Angiogenic Activity in Controlled Models

The anti-angiogenic potential of Synstatin 92-119 has been extensively evaluated in established preclinical models. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. nih.gov this compound has been shown to be a potent inhibitor of angiogenesis both in laboratory settings and in living organisms by targeting the activation of αvβ3 and αvβ5 integrins on endothelial cells. iscabiochemicals.comrupress.org

In vitro assays provide a controlled environment to study the specific effects of compounds on endothelial cell behavior, a fundamental component of angiogenesis.

Aortic Ring Assays: This ex vivo model uses cross-sections of an aorta cultured in a matrix gel to observe the sprouting of microvessels, mimicking the initial stages of angiogenesis. vascularcell.comnih.gov In studies using mouse aortic rings stimulated with angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2), this compound demonstrated potent inhibition of microvessel outgrowth. rupress.org The inhibitory concentration (IC50) for this compound in these assays, as well as in cell migration assays, is reported to be in the range of 100-300 nM. iscabiochemicals.comnih.gov Further investigation into the timing of its inhibitory action revealed that this compound is most effective during the early stages (days 0-2) of the angiogenic process in this model. nih.gov When added after microvessels had begun to form (day 3 or later), its inhibitory effect was significantly diminished, highlighting its role in preventing the initial dissemination of endothelial cells. nih.gov

Endothelial Cell Tube Formation: This assay assesses the ability of endothelial cells to form capillary-like structures, or "tubes," when cultured on a supportive extracellular matrix. thermofisher.com While detailed studies focusing specifically on this compound in tube formation assays are part of the broader investigation into its anti-angiogenic properties, its known mechanism of blocking integrin activation and endothelial cell migration is fundamentally linked to the processes measured by this assay. researchgate.netnih.gov The peptide disrupts the necessary cell-matrix interactions and cellular reorganization that precede tube formation. thermofisher.com

Table 1: In Vitro Efficacy of this compound
Assay TypeModel SystemKey FindingReported IC50Reference
Aortic Ring Angiogenesis AssayMouse aortic explants stimulated with VEGF or FGF-2Potent inhibition of microvessel outgrowth100-300 nM iscabiochemicals.comnih.govrupress.org
Endothelial Cell MigrationScratch wound assayBlocks endothelial cell migrationNot specified nih.gov
Aortic Ring Angiogenesis Assay (Timing Study)Mouse aortic explants stimulated with VEGFInhibition is effective only in the early stages (days 0-2) of angiogenesis~0.3 µM nih.gov

The murine corneal angiogenesis assay is a standard in vivo model where an angiogenic stimulus is implanted into the normally avascular cornea of a mouse. In this model, this compound has demonstrated significant efficacy. nih.govnih.gov When delivered systemically, the peptide was found to inhibit FGF-induced angiogenesis by approximately 90%. nih.gov This powerful inhibitory effect in a living organism confirms that this compound can effectively disrupt the formation of new blood vessels, a key pathological process. rupress.org

In Vitro Angiogenesis Assays (e.g., Aortic Ring Assays, Endothelial Cell Tube Formation)

Assessment of Anti-Tumorigenic Effects in Murine Xenograft Models

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are critical for evaluating the anti-cancer potential of therapeutic compounds.

This compound has been shown to be a potent inhibitor of tumor growth in xenograft models of carcinoma. nih.govresearchgate.net In an orthotopic mouse model of breast carcinoma, systemic administration of this compound resulted in an approximate 90% inhibition of tumor growth. nih.gov This reduction in tumor size was accompanied by a more than tenfold decrease in the formation of new blood vessels (neovessel formation) within the tumors, directly linking its anti-tumor effect to its anti-angiogenic activity. nih.gov These findings indicate that by cutting off the tumor's blood supply, this compound effectively impairs its ability to grow and thrive. rupress.org

The efficacy of this compound extends to hematological malignancies. The peptide is effective against angiogenesis that is stimulated by syndecan-1 shed from myeloma cells. nih.gov This is particularly relevant as the heparanase/syndecan-1 axis is a known driver of tumor progression in cancers like myeloma. nih.gov By inhibiting the signaling pathways that are aberrantly activated in the tumor microenvironment, this compound shows potential in suppressing the progression of such malignancies. nih.gov

Table 2: In Vivo Efficacy of this compound
Model TypeSpecific ModelPrimary OutcomeKey ResultReference
In Vivo AngiogenesisMurine Corneal Angiogenesis AssayInhibition of FGF-induced angiogenesis~90% inhibition nih.gov
Carcinoma XenograftOrthotopic Breast CarcinomaInhibition of tumor growth~90% inhibition nih.gov
Carcinoma XenograftOrthotopic Breast CarcinomaReduction in tumor neovascularization>10-fold reduction nih.gov
Hematological MalignancyMyelomaInhibition of Sdc1-stimulated angiogenesisEffective against angiogenesis nih.gov

Inhibition of Carcinoma Tumor Growth

Specificity and Selectivity Profile in Preclinical Biological Systems

A key attribute of this compound is its high degree of specificity. It is not a general inhibitor but a targeted peptide that competitively blocks a specific molecular interaction. nih.govmdpi.com The peptide mimics the amino acid 92-119 region of the syndecan-1 extracellular domain, which is the active site for engaging αvβ3 and αvβ5 integrins. iscabiochemicals.comnih.gov

By mimicking this site, this compound competitively prevents the formation of the Sdc1:integrin:IGF1R ternary complex. nih.gov This targeted disruption is highly selective. Photoaffinity labeling studies using a derivative of this compound on endothelial cells demonstrated that the peptide specifically binds to αvβ3 or αvβ5 integrin and the IGF1R. nih.gov Crucially, no other cell surface receptors on these cells were identified as targets, confirming the peptide's selective binding profile. nih.gov This specificity supports its use as a precise molecular probe to investigate cellular processes dependent on this specific signaling complex and as a potential therapeutic agent with a focused mechanism of action. nih.gov

Targeted Interaction with αvβ3/αvβ5 Integrins and IGF-1R in Endothelial Cells

Preclinical research has elucidated the specific molecular interactions of this compound, a peptide derived from the extracellular domain of syndecan-1. This compound selectively targets a ternary receptor complex crucial for angiogenesis and tumor progression, which consists of αvβ3 and αvβ5 integrins and the insulin-like growth factor-1 receptor (IGF-1R) on endothelial cells. mdpi.comfrontiersin.org

This compound functions as a competitive inhibitor, disrupting the formation and stability of the syndecan-1–integrin–IGF-1R complex. frontiersin.orgbiologists.com The activation of this complex is a critical step in downstream signaling pathways that promote cell migration and proliferation. By mimicking the binding site on syndecan-1, this compound prevents the association of syndecan-1 with both the integrins and IGF-1R. frontiersin.org This disruption effectively blocks the "inside-out" signaling cascade that leads to integrin activation. biologists.com

The clustering of syndecan-1 on the cell surface is a key trigger for the activation of the associated IGF-1R, a process that can occur even in the absence of its ligand, IGF-1. biologists.com Activated IGF-1R, in turn, is necessary to activate the integrin. This compound's competitive inhibition prevents this IGF-1R-mediated activation of the integrin. biologists.com Research has demonstrated that the inhibitory effect of this compound on endothelial cell spreading and migration is concentration-dependent, with significant activity observed in the nanomolar range. aai.org

Table 1: Inhibitory Efficacy of this compound

AssayCell TypeInhibitory Concentration (IC50)EffectReference
αvβ3-dependent Adhesion and Cell MigrationIn vitro100-300 nMInhibition of adhesion and migration on vitronectin aai.org
Aortic Ring Angiogenesis AssayIn vitro100-300 nMInhibition of angiogenesis aai.org
Endothelial Cell Spreading on VitronectinHuman Microvascular Endothelial Cells (HMEC-1)~0.1 µMInhibition of cell spreading aai.org

Structure Activity Relationship Sar of Synstatin 92 119 and Analogues

Identification of the Minimal Peptide Sequence Required for Full Biological Activity

Research has focused on identifying the shortest sequence of Synstatin that retains its complete biological function. Through systematic truncation of the peptide from both the N-terminus and C-terminus, the minimal active sequence has been pinpointed.

Studies involving sequential deletions have demonstrated that the peptide corresponding to amino acids 92-119 of the mouse syndecan-1 sequence is the minimal fragment required for full inhibitory activity. nih.gov This 28-residue peptide effectively blocks the Sdc1-integrin interaction, thereby inhibiting integrin activation. nih.gov Further truncations from either the N- or C-terminus of this core sequence lead to a significant loss of activity. nih.gov

Elucidation of Key Amino Acid Residues Governing Binding and Functional Potency

The specific amino acid residues within the SSTN92-119 sequence are critical for its binding affinity and functional potency. While the full sequence is required for maximal activity, certain residues are thought to play a more direct role in the interaction with its target receptors. The exact residues and their specific contributions are a subject of ongoing research. The three-dimensional conformation of the peptide, dictated by its amino acid sequence, is crucial for presenting the correct binding interface to the Sdc1-integrin-IGF1R complex. nih.gov

Comparative Studies with N-terminal and C-terminal Truncated Peptide Analogues

To delineate the active core of Synstatin, various truncated analogues have been synthesized and tested for their biological activity. These studies have been instrumental in confirming the importance of the 92-119 region.

Peptide AnalogueDescriptionBiological ActivityReference
SSTN82-130 A larger peptide containing the active sequence.Active nih.gov
SSTN92-119 The minimal peptide sequence for full activity.Fully Active nih.gov
SSTN88-117 N- and C-terminally truncated peptide.Diminished Activity nih.gov
SSTN94-119 N-terminally truncated peptide.Inactive nih.govnih.gov
SSTN88-116 N- and C-terminally truncated peptide.Inactive nih.gov

As the table indicates, even a small deletion of two or three amino acids from either end of the minimal 92-119 sequence results in a substantial decrease or complete loss of inhibitory function. nih.gov For instance, SSTN94-119, which lacks just two N-terminal amino acids from the minimal sequence, is rendered inactive. nih.govnih.gov This highlights the precise structural requirements for Synstatin's biological activity.

Analysis of Cross-Species Sequence Homology and Functional Implications

The amino acid sequence of the active site of syndecan-1, from which Synstatin is derived, shows a high degree of conservation across different species. The human syndecan-1 sequence corresponding to the active site (amino acids 93-120) shares nearly 80% homology with the mouse sequence. nih.gov

Advanced Methodologies in Synstatin 92 119 Research

Utilization of In Vitro Binding Assays with Purified Receptors and Components

In vitro binding assays using purified and recombinant receptor proteins have been fundamental in deciphering the molecular interactions disrupted by Synstatin 92-119. These assays demonstrated that the Sdc1 ectodomain, integrins (αvβ3 and/or αvβ5), and IGF1R can form a ternary complex in vitro from the purified components alone. researchgate.netbiologists.com

Researchers have shown that while the integrin and IGF1R have a low affinity for each other in isolation, a preformed complex of the Sdc1 ectodomain and the integrin effectively captures the IGF1R. nih.gov This suggests that the association of Sdc1 with the integrin creates a "docking face" for the IGF1R. researchgate.netnih.govresearchgate.net SSTN92-119 competitively blocks the initial capture of the integrin by Sdc1, thereby preventing the formation of the entire Sdc1-integrin-IGF1R ternary complex. nih.gov

Studies using GST-tagged mouse Sdc1 ectodomain (GST-mS1ED) immobilized on glutathione (B108866) beads confirmed a direct interaction with purified αvβ3 or αvβ5 integrin. This binding was effectively competed by SSTN92-119 but not by a control, non-competitive peptide, SSTN94-119. nih.govrupress.org These findings pinpoint the SSTN92-119 sequence as the active site for this critical protein-protein interaction.

Assay Type Components Used Key Finding Reference(s)
Bead Pull-DownPurified IGF1R, integrin, recombinant Sdc1 ectodomainSdc1:integrin complex is required to capture IGF1R. nih.gov
Bead Pull-DownGST-mS1ED, purified αvβ3/αvβ5 integrin, SSTN92-119, SSTN94-119SSTN92-119 competitively inhibits the direct binding of Sdc1 to integrins. nih.govrupress.org
In Vitro Complex FormationPurified IGF-1R, integrin, recombinant Sdc1 ectodomainThe ternary complex can be formed in vitro from the three purified components. researchgate.net

Strategies for Peptide Synthesis and Derivatization for Mechanistic Studies

To identify the minimal active sequence of the Sdc1 ectodomain responsible for integrin binding and activation, researchers have employed peptide synthesis strategies to create various fragments of the parent peptide. By systematically testing peptides with sequential N- and C-terminal deletions for their ability to inhibit biological activities, such as cell spreading on vitronectin, the minimal peptide required for full inhibitory activity was identified as SSTN92-119. nih.govrupress.org

Further derivatization studies revealed that even minor modifications to this core sequence could drastically alter its efficacy. For instance, deleting just two or three amino acid residues from either the N- or C-terminus of SSTN92-119 resulted in a significant loss of activity (e.g., SSTN88-117) or complete abolishment of its inhibitory function (e.g., SSTN94-119 and SSTN88-116). nih.govrupress.org This highlights the high degree of specificity in the interaction between the syndecan-1 core protein and its receptor partners. A peptide corresponding to the homologous region in human syndecan-1, hSSTN89-120, was found to be equally effective as an inhibitor. nih.gov

Peptide Derivative Modification Inhibitory Activity Reference(s)
SSTN92-119Minimal active sequenceFull activity nih.govrupress.org
SSTN88-117N- and C-terminal deletionDiminished (threefold loss) nih.govrupress.org
SSTN94-119N-terminal deletionAbolished nih.govrupress.org
SSTN88-116C-terminal deletionAbolished nih.govrupress.org
hSSTN89-120Human homologueEqually effective nih.gov

Application of Biotin (B1667282) Label Transfer Techniques for Target Identification

Biotin label transfer is a powerful affinity-based method used to identify direct protein interaction partners. nih.gov This technique has been instrumental in confirming the direct binding of this compound to its target integrins. In these experiments, SSTN92-119 was derivatized with a photoactivatable biotin transfer reagent, Sulfo-SBED. nih.govrupress.org

When this labeled SSTN92-119 was incubated with purified αvβ3 integrin and exposed to UV light, the biotin label was transferred to the integrin subunits. biologists.com Subsequent Western blot analysis detected the biotin tag on both the αv and β3 subunits of the integrin. nih.govrupress.org In contrast, a control peptide (SSTN94-119) labeled with the same reagent did not result in any detectable biotin transfer, confirming the specificity of the interaction. nih.govrupress.org This methodology provided direct evidence that SSTN92-119 physically associates with the integrin, validating it as the direct target of the peptide's inhibitory action.

Development of Glycopeptide Mimetics and Conjugation Approaches

While the SSTN92-119 peptide represents a key binding site on the syndecan-1 core protein, native proteoglycans are complex glycoconjugates featuring covalently attached glycosaminoglycan (GAG) chains. nih.govmdpi.com To better mimic the native structure and investigate the contribution of the GAG chains to receptor binding, researchers have developed glycopeptide mimetics of syndecan-1 based on the Synstatin sequence. nih.gov

A key strategy in developing syndecan-1 mimetics involves the covalent attachment of GAG oligosaccharides to the SSTN92-119 peptide backbone. nih.gov In one such study, a heparin octasaccharide was conjugated to SSTN92-119. nih.gov Heparan sulfate (B86663) is a primary type of GAG found on native syndecan-1. mdpi.com This synthetic approach allows for the creation of homogenous glycopeptides, overcoming the inherent heterogeneity of native proteoglycans, which complicates structure-function studies. researchgate.net The goal of this mimicry is to create a construct that more accurately represents the dual nature of the proteoglycan, with binding contributions from both the core protein peptide and the GAG chains. nih.gov

The development of these glycopeptide mimetics allows for a more nuanced investigation into the reconstitution of native interactions. Research has shown that the conjugation of GAGs can significantly enhance the biological activity of the core protein peptide. For instance, the heparin-octasaccharide-SSTN92-119 conjugate was found to engage the αvβ3 integrin more rapidly than the SSTN92-119 peptide alone. nih.gov This finding suggests a cooperative role for the heparan sulfate GAG in the interaction with the integrin. nih.gov By building these sophisticated mimetics, researchers can dissect the specific contributions of the protein core and the GAG chains in mediating the complex signaling events regulated by syndecan-1. nih.gov

Syndecan 1 Sdc1 As a Primary Research Target for Synstatin 92 119

The Critical Function of Syndecan-1 Clustering in Receptor Complex Assembly

Syndecan-1 plays a pivotal role in cellular signaling, not as a solitary receptor, but as a master organizer that facilitates the assembly of complex signaling platforms on the cell surface. A key mechanism in this function is the clustering of Syndecan-1 molecules. This clustering brings together various receptors and ligands, effectively creating a localized hub for signal transduction.

Research has demonstrated that the clustering of Syndecan-1 on the cell surface is essential for the formation of a ternary complex involving an αv-containing integrin and the insulin-like growth factor 1 receptor (IGF1R). researchgate.netnih.gov This clustering can be induced by the engagement of Syndecan-1 with the extracellular matrix (ECM). frontiersin.org The formation of this complex is not merely a passive aggregation; it leads to the ligand-independent activation of IGF1R, which in turn initiates an "inside-out" signaling cascade that activates the associated integrin. researchgate.netnih.gov This activation is crucial for processes such as cell spreading, migration, and survival. nih.govnih.gov

Synstatin 92-119 exerts its inhibitory effect by directly interfering with this clustering-dependent assembly. By competitively binding to Syndecan-1, this compound prevents the formation of the critical Syndecan-1-integrin-IGF1R complex, thereby blocking the downstream signaling events that promote tumorigenesis and angiogenesis. researchgate.netmdpi.com

The Syndecan-1 Ectodomain: A "Docking Face" for Receptor Interactions

The extracellular portion of Syndecan-1, known as the ectodomain, serves as a versatile "docking face" for a multitude of molecules, including growth factors, integrins, and other receptors. This functionality is attributed to both its protein core and its attached heparan sulfate (B86663) glycosaminoglycan chains.

In vitro binding assays have revealed that the association of the Syndecan-1 ectodomain with an integrin creates a composite binding surface that efficiently captures the IGF1R. researchgate.netnih.gov This suggests that neither Syndecan-1 nor the integrin alone has a sufficiently high affinity for IGF1R, but their combined presence in a complex creates a high-avidity docking site. nih.gov this compound, a peptide derived from the integrin engagement site on the Syndecan-1 ectodomain, competitively blocks this interaction, highlighting the specificity of this docking mechanism. researchgate.netnih.gov

The heparan sulfate chains of the ectodomain also play a crucial role by binding to various growth factors and matrix proteins, further concentrating signaling molecules at the cell surface. frontiersin.orgmdpi.com The ectodomain can be shed from the cell surface through proteolytic cleavage, and this soluble form can still bind to ligands and act as a competitive inhibitor or a paracrine/autocrine signaling molecule. frontiersin.orgmdpi.com

Unraveling Syndecan-1 Function Through Genetic Manipulation

The critical role of Syndecan-1 in cellular processes has been extensively studied using genetic manipulation techniques in both cell culture and animal models. These studies have been instrumental in validating Syndecan-1 as a primary target for therapeutic intervention.

In cellular models, the expression of Syndecan-1 has been silenced using small-interfering RNAs (siRNAs). nih.gov Such experiments have demonstrated that in the absence of Syndecan-1, the IGF1R fails to associate with and activate integrins, even when the IGF1R itself is activated. nih.govnih.gov Conversely, overexpressing Syndecan-1 can alter cellular behavior. For instance, transfection of human Syndecan-1 into hepatoma cells has been shown to initiate hepatocyte-like differentiation, suggesting a tumor-suppressive role in this context. mdpi.com

Animal models, particularly knockout mice lacking the Sdc1 gene, have provided invaluable in vivo insights. Studies have shown that this compound's ability to block angiogenesis and impair tumor growth is significantly diminished in mice lacking Syndecan-1, confirming that its therapeutic effects are mediated through its interaction with this specific proteoglycan. nih.govnih.gov Furthermore, mice with liver-specific expression of human Syndecan-1 showed resistance to chemically induced liver cancer, reinforcing its context-dependent role in tumorigenesis. mdpi.com

A Comparative Look: Syndecan-1 Versus Other Syndecan Family Members

The syndecan family in vertebrates comprises four members: Syndecan-1, -2, -3, and -4. While they share structural similarities, including a transmembrane domain and a cytoplasmic domain, their extracellular domains are distinct, leading to different expression patterns and functional specificities. nih.govnih.govahajournals.org

Syndecan Family MemberPrimary Expression SitesKey Functions
Syndecan-1 (Sdc1) Epithelial cells, plasma cells. nih.govnih.govCo-receptor for integrins and receptor tyrosine kinases (e.g., IGF1R, VEGFR2), cell adhesion, migration, tumor progression. researchgate.netfrontiersin.orgmdpi.com
Syndecan-2 (Sdc2) Mesenchymal cells (fibroblasts, endothelial cells), neurons. nih.govnih.govFocal adhesion formation, cell-matrix interactions, neuronal development. nih.govscielo.br
Syndecan-3 (Sdc3) Nervous system, chondrocytes. nih.govnih.govNeuronal development, axon guidance, cell adhesion. nih.govscielo.br
Syndecan-4 (Sdc4) Ubiquitously expressed. nih.govahajournals.orgFocal adhesion formation, protein kinase Cα signaling, mechanosignaling. researchgate.netnih.gov

The distinct signaling interactions of each syndecan are determined by the unique docking motifs within their extracellular domains. researchgate.net For example, Syndecan-1 assembles a receptor complex involving HER2 and α3β1/α6β4 integrins, while Syndecan-4 organizes a similar complex with EGFR instead of HER2. frontiersin.org this compound specifically targets a site on Syndecan-1 involved in the formation of the Syndecan-1-αvβ3/αvβ5-IGF1R complex. mdpi.comiscabiochemicals.com This specificity is crucial as it allows for the targeted disruption of pathological signaling pathways mediated by Syndecan-1 without interfering with the physiological functions of other syndecan family members.

While Syndecan-1 is a key player in pathological angiogenesis through its interaction with VEGFR2, recent studies have also implicated Syndecan-4 in this process, where it associates with VE-cadherin. mdpi.com This highlights the complex and sometimes overlapping roles of syndecan family members, further emphasizing the importance of developing targeted inhibitors like this compound.

Broader Academic Implications and Future Research Trajectories of Synstatin 92 119

Elucidation of Novel Therapeutic Paradigms for Integrin- and IGF-1R-Mediated Pathologies

Synstatin 92-119 has emerged as a promising agent for the development of new therapeutic strategies against diseases driven by the aberrant signaling of integrins and the insulin-like growth factor-1 receptor (IGF-1R). Its mechanism of action lies in its ability to competitively block the formation of a ternary complex consisting of syndecan-1, αvβ3 or αvβ5 integrins, and IGF-1R. researchgate.netnih.gov This complex is crucial for the activation of these integrins and the subsequent downstream signaling pathways that promote cell proliferation, survival, and migration. nih.gov

The therapeutic potential of this compound is particularly relevant in oncology. Many cancers exhibit dysregulated integrin and IGF-1R signaling, which contributes to tumor growth, invasion, and angiogenesis. Research has demonstrated that this compound is a potent inhibitor of mammary tumor growth and angiogenesis in preclinical mouse models, with no apparent toxicity. researchgate.netnih.gov It effectively down-regulates integrin αvβ3 and reduces the activation of key angiogenic growth factors like VEGF and FGF-2. medchemexpress.comebiohippo.com

By disrupting the syndecan-1-mediated "inside-out" signaling that activates integrins, this compound offers a targeted approach that differs from directly inhibiting the receptors themselves. nih.gov This specificity may provide a more nuanced and potentially less toxic therapeutic window. The peptide's efficacy in blocking angiogenesis, a process critical for tumor expansion, further underscores its potential as an anti-cancer agent. medchemexpress.comoncotarget.com Pathologies characterized by excessive angiogenesis and cell migration, beyond cancer, could also represent future therapeutic targets for this compound and its derivatives.

Target InteractionKey MediatorsDownstream Effects of Inhibition by this compoundPathological Relevance
Syndecan-1-Integrin-IGF-1R complex formationSyndecan-1, αvβ3/αvβ5 integrins, IGF-1RPrevention of integrin activation, reduced cell proliferation and migration, induction of apoptosis. nih.govbiochempeg.comCancer (e.g., breast carcinoma, myeloma), Angiogenesis. researchgate.netnih.govmedchemexpress.com
Angiogenic signalingVEGF, FGF-2Reduced neovessel formation. medchemexpress.comTumor-induced angiogenesis. nih.govmedchemexpress.com

Potential for Investigating Synergistic Molecular Interventions in Disease Models

The unique mechanism of this compound positions it as a candidate for combination therapies, a cornerstone of modern cancer treatment. nih.gov By targeting the syndecan-1 signaling hub, this compound could act synergistically with other therapeutic agents that inhibit parallel or downstream pathways. oncotarget.com While direct preclinical studies of this compound in combination therapies are emerging, the rationale for such investigations is strong.

For instance, combining this compound with conventional chemotherapeutics could enhance their efficacy. nih.gov Many chemotherapy drugs induce apoptosis, a process that can be counteracted by the pro-survival signals emanating from the IGF-1R pathway. biochempeg.com By blocking this survival signal with this compound, cancer cells may become more susceptible to the cytotoxic effects of chemotherapy.

Furthermore, there is potential for synergy with other targeted therapies. For example, combining this compound with drugs that target other receptor tyrosine kinases (RTKs) or intracellular signaling molecules like those in the MAPK/ERK or PI3K/Akt pathways could create a more comprehensive blockade of tumor growth and survival signals. medchemexpress.com The concept of targeting multiple nodes in a signaling network is a promising strategy to overcome the development of drug resistance. nih.gov Investigating these synergistic possibilities in various disease models, particularly in different types of cancer, represents a critical future research direction.

Potential Combination StrategyRationalePotential Outcome
This compound + ChemotherapyInhibition of IGF-1R-mediated pro-survival signals, sensitizing cancer cells to cytotoxic agents. biochempeg.comEnhanced tumor cell killing and reduced drug resistance.
This compound + Other Targeted Therapies (e.g., RTK inhibitors)Simultaneous blockade of multiple oncogenic signaling pathways.Synergistic anti-tumor effects and overcoming resistance mechanisms. nih.gov
This compound + Anti-angiogenic agentsTargeting different aspects of blood vessel formation. medchemexpress.comMore potent inhibition of angiogenesis.

Advancement of Fundamental Understanding in Extracellular Matrix-Cell Surface Receptor Crosstalk

This compound has proven to be an invaluable tool for advancing our fundamental knowledge of the intricate communication between the extracellular matrix (ECM) and cell surface receptors. The study of this peptide has been instrumental in elucidating the role of syndecan-1 not just as a simple adhesion molecule, but as a critical co-receptor that orchestrates the activity of other key receptors. researchgate.netnih.gov

Research utilizing this compound has demonstrated that the association of syndecan-1 with integrins provides a "docking face" for the recruitment and subsequent activation of IGF-1R. nih.gov This discovery has shed light on the concept of a "ternary complex" as a functional signaling unit at the cell surface. The competitive inhibition by this compound confirms that the syndecan-1 extracellular domain is essential for this integrin activation mechanism. nih.govoncotarget.com

This has profound implications for our understanding of how cells interpret signals from their environment. It highlights a sophisticated level of regulation where the ECM can influence not only cell adhesion through integrins but also cellular responses to growth factors. The insights gained from studies with this compound are helping to build a more comprehensive model of the cell surface as a dynamic signaling platform where receptor interactions are highly organized and interdependent. frontiersin.org

Exploration of this compound as a Mechanistic Probe in Complex Cellular Signaling Networks

The high specificity of this compound for the syndecan-1-integrin-IGF-1R complex makes it a powerful mechanistic probe for dissecting complex cellular signaling networks. nih.govoncotarget.com Researchers can use this peptide to specifically inhibit this interaction and observe the downstream consequences, thereby mapping its contribution to various cellular processes.

For example, this compound has been used to demonstrate that the clustering of VE-cadherin in endothelial cells triggers the activation of the αvβ3 integrin in a manner that is dependent on the syndecan-1-coupled IGF-1R. nih.gov This reveals a previously unknown layer of crosstalk between cell-cell adhesion molecules (cadherins) and the syndecan-integrin-RTK axis. By using this compound, it was possible to uncouple these signaling events and define the specific role of the ternary complex in angiogenesis. oncotarget.com

As our understanding of cellular signaling becomes more complex, with intertwined pathways and feedback loops, tools like this compound that can precisely perturb specific molecular interactions are indispensable. researchgate.netnih.gov Future research will likely see the broader application of this compound as a molecular probe to investigate the role of the syndecan-1 signaling hub in a variety of physiological and pathological contexts, from development and wound healing to other forms of cancer and fibrotic diseases.

Q & A

Q. Table 1: Key Parameters for Validating this compound Activity

ParameterAssay TypeAcceptable RangeReference Method
Target Binding AffinitySPR/FluorescenceKd ≤ 100 nM
Cellular PotencyIC₅₀ (Cell Viability)≤10 µM
Plasma StabilityLC-MS/MSt₁/₂ ≥ 2 hours

Q. Table 2: Common Pitfalls and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Low reproducibility in in vivo efficacyStandardize animal husbandry and dosing protocols
Off-target effects in HTSUse orthogonal assays (e.g., thermal shift)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.